2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one
Description
2-Methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one (CAS: 374699-21-5) is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with:
- A methyl group at position 2,
- A phenoxy group at position 3,
- A 2-oxo-2-phenylethoxy group at position 7.
Chromenones are of interest due to their structural similarity to flavonoids, which exhibit diverse biological activities, including antioxidant and enzyme-inhibitory properties .
Properties
Molecular Formula |
C24H18O5 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-methyl-7-phenacyloxy-3-phenoxychromen-4-one |
InChI |
InChI=1S/C24H18O5/c1-16-24(29-18-10-6-3-7-11-18)23(26)20-13-12-19(14-22(20)28-16)27-15-21(25)17-8-4-2-5-9-17/h2-14H,15H2,1H3 |
InChI Key |
GZLAAOINYVJLOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4H-chromen-4-one with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or chromenone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenones or phenoxy derivatives.
Scientific Research Applications
2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-7-(2-oxo-2-phenylethoxy)-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Features
The table below compares key structural features of the target compound with three analogs from the literature:
Key Observations:
Position 7 Substitution: The 2-oxo-2-phenylethoxy group in the target compound introduces a ketone, absent in bromo () or alkoxy () substituents.
Crystallography : highlights intramolecular C–H···O contacts and π-π stacking in its crystal structure. The target compound’s ketone may similarly stabilize its solid-state packing via dipole interactions or hydrogen bonds.
Solubility and Reactivity:
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